The Role of 1-Aminocyclopropane-1-carboxylic acid-d4 in Modern Analytical Research: A Technical Guide
The Role of 1-Aminocyclopropane-1-carboxylic acid-d4 in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminocyclopropane-1-carboxylic acid (ACC) is a pivotal non-proteinogenic amino acid that serves as the immediate precursor to the plant hormone ethylene. Ethylene governs a wide array of physiological and developmental processes in plants, from seed germination to fruit ripening and senescence. Consequently, the accurate quantification of ACC in biological matrices is of paramount importance for research in plant biology, agriculture, and related fields. 1-Aminocyclopropane-1-carboxylic acid-d4 (ACC-d4), a deuterated isotopologue of ACC, has emerged as an indispensable tool for such quantitative studies. This technical guide provides an in-depth overview of the applications of ACC-d4, with a focus on its use as an internal standard in mass spectrometry-based analytical methodologies.
Core Application: Internal Standard for Accurate Quantification
The primary and most critical application of 1-Aminocyclopropane-1-carboxylic acid-d4 is as an internal standard for the precise and accurate quantification of endogenous ACC in various biological samples.[1][2] Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they closely mimic the chemical and physical properties of the analyte of interest.[3] This allows for the correction of variability that can be introduced during sample preparation, extraction, and analysis, such as matrix effects and fluctuations in instrument response.[4]
Quantitative Data Summary
The utility of ACC-d4 as an internal standard is underpinned by its well-defined physical and chemical properties. Commercially available ACC-d4 is characterized by high isotopic and chemical purity, ensuring its reliability in sensitive analytical methods.
| Property | Typical Value | Reference(s) |
| Isotopic Enrichment | 98 atom % D | [5][6] |
| Chemical Purity | ≥98% (CP) | [6] |
| Molecular Weight | 105.13 g/mol | |
| Mass Shift (vs. ACC) | M+4 | |
| CAS Number | 84392-07-4 | [5][6] |
| Melting Point | 229-231 °C |
Experimental Protocols
The use of ACC-d4 as an internal standard is integral to various analytical workflows, primarily those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
Detailed Methodology for ACC Quantification using LC-MS/MS with ACC-d4 Internal Standard
This protocol outlines a general procedure for the quantification of ACC in plant tissue.
1. Sample Preparation and Extraction:
-
Weigh a precise amount of fresh plant material (e.g., 10 mg).[7]
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in a suitable extraction solvent (e.g., a mixture of methanol, isopropanol, and water).
-
Spike the sample with a known concentration of 1-Aminocyclopropane-1-carboxylic acid-d4 (e.g., 10 µL of a working solution).[8]
-
Agitate the mixture for a defined period (e.g., 15 minutes) and then centrifuge to pellet solid debris.[8]
-
Collect the supernatant for analysis.
2. Chromatographic Separation:
-
Employ a liquid chromatography system to separate ACC from other matrix components.
-
A C18 column is often a suitable choice for reversed-phase chromatography.[9]
-
The mobile phase typically consists of a gradient of an aqueous solution with a small percentage of an organic modifier (e.g., acetonitrile) and an acid (e.g., formic acid) to improve peak shape and ionization efficiency.
3. Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer operating in positive ion mode.
-
Optimize the instrument parameters for the detection of both ACC and ACC-d4.
-
Employ Selective Reaction Monitoring (SRM) for high selectivity and sensitivity. This involves selecting the protonated molecule [M+H]+ as the parent ion and monitoring a specific product ion for both ACC and its deuterated internal standard.[10]
4. Data Analysis and Quantification:
-
Construct a calibration curve using a series of standards with known concentrations of ACC, each spiked with the same concentration of ACC-d4.
-
Calculate the ratio of the peak area of the analyte (ACC) to the peak area of the internal standard (ACC-d4) for each standard and sample.
-
Determine the concentration of ACC in the biological samples by interpolating their area ratios on the calibration curve.
Derivatization for GC-MS Analysis
For GC-MS analysis, ACC, being a polar and non-volatile compound, requires derivatization to increase its volatility.
1. Derivatization Step:
-
After extraction and the addition of the ACC-d4 internal standard, the sample is dried down.
-
The dried extract is then derivatized with a reagent such as pentafluorobenzyl bromide (PFBBr).[11] This reaction targets the carboxylic acid group of ACC.
2. GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
The GC separates the derivatized ACC from other compounds.
-
The mass spectrometer, often operating in negative chemical ionization (NCI) mode for PFB derivatives, detects and quantifies the derivatized ACC and ACC-d4.[11]
Visualizing the Context: Pathways and Workflows
Ethylene Biosynthesis Pathway
1-Aminocyclopropane-1-carboxylic acid is a central intermediate in the biosynthesis of ethylene in higher plants. Understanding this pathway provides context for the importance of ACC quantification.
Caption: The ethylene biosynthesis pathway, highlighting the central role of ACC.
Experimental Workflow for ACC Quantification
The following diagram illustrates a typical workflow for the quantification of ACC in a biological sample using ACC-d4 as an internal standard.
Caption: Workflow for ACC quantification using an internal standard.
Beyond an Internal Standard: A Tracer in Metabolic Studies
While its primary use is as an internal standard, ACC-d4 can also serve as a tracer to study the biosynthesis and metabolism of ethylene.[1] By introducing ACC-d4 into a biological system, researchers can track its conversion to ethylene and other metabolites, providing valuable insights into the dynamics of the ethylene biosynthesis pathway under various conditions.
Conclusion
1-Aminocyclopropane-1-carboxylic acid-d4 is a powerful and essential tool for researchers in the plant sciences and related disciplines. Its primary role as an internal standard in mass spectrometry-based methods enables the accurate and precise quantification of endogenous ACC, which is crucial for understanding the regulation of ethylene-dependent processes. The well-characterized properties and established methodologies for its use make ACC-d4 an indispensable component of the modern analytical toolkit for phytohormone research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of urinary 3-hydroxyisovaleric acid using deuterated 3-hydroxyisovaleric acid as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. 1-Aminocyclopropane-2,2,3,3-d4-carboxylic Acid [lgcstandards.com]
- 7. Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry [umu.diva-portal.org]
- 8. lcms.cz [lcms.cz]
- 9. Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
